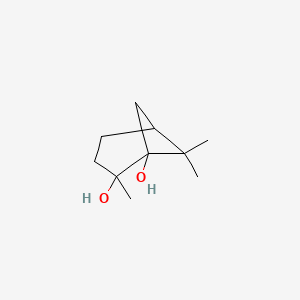

(-)-Pinanediol

Description

Historical Context and Evolution of its Role in Organic Synthesis

The journey of (-)-Pinanediol in organic synthesis is intrinsically linked to the availability of its precursor, α-pinene, a major constituent of turpentine (B1165885) oil obtained from pine trees. ontosight.airsc.org While the parent hydrocarbon has been known for centuries, the utility of its derivatives in stereocontrolled reactions is a more modern development. The initial preparations of pinanediol involved the oxidation of α-pinene, a process that has been refined over the years to achieve high yields and enantiomeric purity. google.comgoogle.comtandfonline.com Early methods often suffered from low yields and the formation of byproducts. google.comtandfonline.com

The evolution of this compound's role has been a story of increasing sophistication. Initially recognized as a simple chiral diol, its true potential was unlocked with the advent of asymmetric synthesis. Chemists began to use it not just as a chiral building block but as a "chiral auxiliary"—a temporary component of a molecule that directs the stereochemical outcome of a reaction, and which can often be recovered and reused. ontosight.aitandfonline.com A significant leap in its application came with its use in the formation of chiral boronic esters. This development, particularly championed by chemists like Matteson, transformed this compound into a workhorse for the stereospecific construction of carbon-carbon and carbon-heteroatom bonds, a fundamental operation in the synthesis of natural products and pharmaceuticals. iupac.org

Significance in Stereoselective Transformations and Chiral Chemistry

The paramount importance of this compound lies in its efficacy as a chiral auxiliary in stereoselective transformations. mendelchemicals.commyskinrecipes.com Chirality, or "handedness," is a fundamental property of many biologically active molecules, where only one of two mirror-image forms (enantiomers) elicits the desired therapeutic effect. The synthesis of a single enantiomer, known as asymmetric synthesis, is therefore a critical challenge in medicinal chemistry and materials science. This compound provides a powerful solution to this challenge.

Its rigid structure and defined stereochemistry allow it to be attached to a non-chiral molecule (a prochiral substrate) to form a diastereomeric complex. The pinanediol moiety then sterically shields one face of the reactive center, forcing an incoming reagent to attack from the opposite, less hindered face. This process, known as chiral induction, results in the formation of a new chiral center with a high degree of stereocontrol.

A prime example of its utility is in the chemistry of boronic acids. This compound reacts with boronic acids to form stable, crystalline boronic esters. iupac.org These chiral esters are versatile intermediates that can undergo a wide range of transformations, such as the Matteson homologation, to create new chiral centers with exceptional diastereomeric ratios, often exceeding 98%. This strategy has been instrumental in the synthesis of chiral alcohols, amino acids, and complex polyketide fragments. ontosight.aiiupac.org The ability to control stereochemistry so effectively makes this compound an invaluable tool for chemists seeking to build complex three-dimensional structures with precision.

Overview of Key Research Trajectories and Academic Impact

Research involving this compound continues to be an active and fruitful area of chemical science. Key research trajectories have focused on expanding the scope of its applications and developing new synthetic methods that leverage its unique properties.

One major research thrust has been its application in the total synthesis of complex, biologically active molecules. Its role as a precursor to chiral boronic esters has been pivotal in the synthesis of pharmaceuticals, including the proteasome inhibitor Bortezomib, used to treat multiple myeloma. evitachem.com This demonstrates a direct and significant impact on human health.

Another important research direction involves the development of new catalytic processes. While often used in stoichiometric amounts, efforts are ongoing to use this compound and its derivatives as chiral ligands in catalytic asymmetric reactions, which would enhance the efficiency and atom economy of these transformations. ontosight.ai Researchers have also explored the synthesis of various pinanediol derivatives to fine-tune steric and electronic properties for specific applications, leading to the creation of libraries of pinane-based ligands and auxiliaries. researchgate.netnih.govbeilstein-journals.org

The academic impact of this compound is substantial. It is a staple in the toolbox of synthetic organic chemists and features prominently in the education of new generations of scientists. scripps.edu Its use has been central to the development of fundamental concepts in asymmetric synthesis and has been described in numerous high-impact publications and reviews. ontosight.aiiupac.org Studies on the reactivity of pinanediol-derived intermediates have provided deep mechanistic insights that guide the design of new stereoselective reactions. researchgate.net Furthermore, its use as a surrogate for studying the atmospheric oxidation of monoterpene products highlights its relevance beyond the synthesis lab, contributing to our understanding of atmospheric chemistry and aerosol formation. copernicus.orgcopernicus.org

Data Tables

Table 1: Physicochemical Properties of (1R,2R,3S,5R)-(-)-Pinanediol

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O₂ | mendelchemicals.com |

| Molecular Weight | 170.25 g/mol | mendelchemicals.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 57-59 °C | mendelchemicals.comsigmaaldrich.com |

| Boiling Point | 101-102 °C at 1 mmHg | mendelchemicals.com |

| CAS Number | 20747-38-8 | mendelchemicals.com |

Table 2: Key Applications of this compound in Asymmetric Synthesis

| Application | Description | Key Intermediates | Example Products/Targets | References |

|---|---|---|---|---|

| Chiral Auxiliary | Controls the stereochemical outcome of reactions by forming temporary diastereomeric complexes. | Diastereomeric esters, ethers | Chiral alcohols, amino acids | ontosight.aimyskinrecipes.com |

| Boronic Ester Chemistry | Forms stable, chiral boronic esters that are versatile synthetic intermediates. | This compound boronic esters | α-Hydroxyketones, Phenylalanine, Bortezomib | iupac.orgevitachem.comsigmaaldrich.com |

| Matteson Homologation | Enables the asymmetric synthesis of α-chloro boronic esters with high diastereoselectivity. | α-Chloro boronic esters | Peptidomimetic inhibitors | iupac.org |

| Ligand in Catalysis | Serves as a chiral ligand to induce enantioselectivity in metal-catalyzed reactions. | Pinanediol-metal complexes | Enantioenriched products | ontosight.ai |

Structure

3D Structure

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2,6,6-trimethylbicyclo[3.1.1]heptane-1,2-diol |

InChI |

InChI=1S/C10H18O2/c1-8(2)7-4-5-9(3,11)10(8,12)6-7/h7,11-12H,4-6H2,1-3H3 |

InChI Key |

XHDGJGJBAQDXON-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC(C1(C2)O)(C)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Pinanediol and Its Chiral Derivatives

Diastereoselective Dihydroxylation Protocols for α-Pinene

The most direct route to (-)-pinanediol involves the diastereoselective dihydroxylation of α-pinene. This transformation can be achieved using various oxidizing agents, with potassium permanganate (B83412) (KMnO₄) and osmium tetroxide (OsO₄) being the most prominent.

The oxidation of α-pinene with potassium permanganate in an alkaline solution is a widely used method for producing pinanediol. google.comgoogle.com The reaction's success hinges on careful control of parameters such as pH, temperature, and solvent. Maintaining a pH between 11 and 14 stabilizes the permanganate ion, enhancing oxidation efficiency. The use of a co-solvent system, typically water and an alcohol like ethanol (B145695) or tert-butanol, ensures the solubility of both the nonpolar α-pinene and the polar oxidant. google.com The chirality of the starting α-pinene dictates the stereochemistry of the resulting diol; levorotatory (-)-α-pinene yields (1R,2R,3S,5R)-(-)-2,3-pinanediol.

Osmium tetroxide, often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), provides a highly stereospecific method for the dihydroxylation of α-pinene. tandfonline.commdpi.com This method is known for its high yields and diastereoselectivity, making it a preferred choice for laboratory-scale syntheses where high purity is paramount. researchgate.nettandfonline.com

Table 1: Comparison of Dihydroxylation Reagents for α-Pinene

| Reagent System | Typical Conditions | Advantages | Disadvantages |

| KMnO₄/NaOH | Water/alcohol co-solvent, controlled pH (11-14) and temperature. google.comgoogle.com | Cost-effective, suitable for large-scale synthesis. researchgate.net | Can lead to over-oxidation and side products if not carefully controlled. |

| OsO₄/NMO | Catalytic OsO₄, stoichiometric NMO, acetone/water solvent. mdpi.com | High diastereoselectivity and yield. researchgate.nettandfonline.com | Toxicity and high cost of osmium tetroxide. |

Regioselective Synthesis via Hydrolysis of Pinene Oxide Precursors

An alternative pathway to pinanediol involves the hydrolysis of α-pinene oxide, which is synthesized by the epoxidation of α-pinene. rsc.orgresearchgate.netnih.gov This two-step process offers a different handle on controlling the stereochemistry of the final product. The epoxidation of α-pinene can be achieved using various reagents, including hydrogen peroxide in the presence of a tungsten-based catalyst. nih.govncl.ac.uk

The subsequent ring-opening of the epoxide to form the diol is typically carried out under acidic or basic conditions. researchgate.netnih.gov The regioselectivity of the hydrolysis is crucial, as it determines which of the two C-O bonds of the epoxide is cleaved, leading to the desired pinanediol isomer. Acid-catalyzed hydrolysis of α-pinene oxide can yield pinanediol, along with other rearrangement products like sobrerol (B1217407) and campholenic aldehyde. researchgate.netnih.gov

Optimization of Reaction Conditions for Enantiomeric Purity and Yield

Achieving high enantiomeric purity and yield is a primary goal in the synthesis of this compound. For the direct dihydroxylation with permanganate, optimization involves fine-tuning the molar ratio of oxidant to α-pinene, with a ratio of 1:5.0–7.0 often cited as optimal to maximize diol formation while minimizing byproducts. The addition of chiral peroxidation inhibitors, such as glycerol, has been shown to enhance stereoselectivity, leading to enantiomeric excess (ee) values greater than 99%.

In the synthesis of pinanediol derivatives, such as boronate esters, reaction conditions are also critical. For instance, the Matteson homologation, a key reaction for creating α-substituted boronic esters, is highly dependent on temperature, with reactions often carried out at -100°C to achieve high diastereoselectivity. researchgate.net The choice of solvent can also significantly impact the outcome of these reactions. nih.gov

Green Chemistry Approaches in Pinanediol Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign methods for chemical synthesis. catalysis.blogjocpr.comsemanticscholar.org In the context of pinanediol synthesis, green chemistry principles focus on using less hazardous reagents and solvents, improving atom economy, and reducing energy consumption. jocpr.com

One approach involves the use of hydrogen peroxide as a "green" oxidant for the epoxidation of α-pinene, as it produces water as the only byproduct. nih.gov Research has focused on developing efficient catalysts, such as tungsten-based systems, that can activate H₂O₂ under mild, solvent-free conditions. nih.govncl.ac.uk Furthermore, efforts are being made to replace traditional volatile organic solvents with greener alternatives like water or supercritical CO₂. jocpr.com The use of biocatalysts, such as enzymes, also represents a promising avenue for the sustainable production of pinanediol and its derivatives. catalysis.blog

Derivatization Strategies for Functionalized (-)-Pinanediols

The hydroxyl groups of this compound provide convenient points for further functionalization, leading to a variety of chiral reagents and intermediates.

Synthesis of Pinanediol Boronate Esters

Pinanediol boronate esters are among the most important derivatives of pinanediol, serving as versatile intermediates in asymmetric synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. nih.goviupac.org These esters are typically synthesized by the transesterification of a boronic acid or another boronate ester with this compound. nih.govgoogle.com For example, the reaction of a substituted boronic acid with this compound, often in the presence of a dehydrating agent, yields the corresponding chiral pinanediol boronate ester. nih.gov

The Matteson homologation reaction provides a powerful method for the stereoselective synthesis of α-chloroalkylboronic esters from pinanediol boronate esters. researchgate.netnih.gov This reaction involves the treatment of a pinanediol boronate ester with dichloromethyllithium, followed by rearrangement, to insert a chloromethyl group with high diastereoselectivity. researchgate.net

Table 2: Selected Synthetic Routes to Pinanediol Boronate Esters

| Starting Material | Reagent | Product | Key Features |

| Boronic Acid | This compound | Pinanediol Boronate Ester | Direct esterification. nih.gov |

| Pinacol (B44631) Boronate Ester | This compound | Pinanediol Boronate Ester | Boron ester exchange reaction. google.com |

| Pinanediol Boronate Ester | Dichloromethyllithium | α-Chloroalkylboronic Ester | Matteson homologation for chain extension. researchgate.netnih.gov |

Functional Group Interconversions at Hydroxyl Positions

The hydroxyl groups of this compound can be converted into other functional groups to access a wider range of chiral derivatives. solubilityofthings.comimperial.ac.ukscribd.comslideshare.net Standard organic transformations can be applied to modify these positions. For example, oxidation of one of the hydroxyl groups can lead to the corresponding hydroxy-ketone, a valuable chiral auxiliary in its own right. researchgate.nettandfonline.comresearchgate.net

Furthermore, the hydroxyl groups can be converted to leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution reactions. This allows for the introduction of a variety of functionalities, including amines, azides, and carbon nucleophiles, expanding the synthetic utility of the pinanediol scaffold. These interconversions are fundamental to creating complex chiral molecules for various applications. solubilityofthings.com

Development of Novel Pinanediol-Based Scaffolds

The rigid, bicyclic framework of this compound, derived from the readily available chiral pool of α-pinene, has established it as a cornerstone in asymmetric synthesis. Beyond its traditional use in boronic esters, extensive research has focused on the development of novel chiral scaffolds incorporating the pinane (B1207555) moiety. These new structures aim to leverage the inherent stereochemical information of the pinanediol backbone to create highly effective chiral ligands, auxiliaries, and catalysts for a variety of asymmetric transformations. The synthetic versatility of the pinane skeleton allows for the introduction of diverse functionalities, leading to a wide array of new chiral architectures with tailored steric and electronic properties.

One significant area of development involves the synthesis of pinane-based aminodiol ligands . These scaffolds are typically prepared from (-)-β-pinene through a sequence of oxidation, reduction, and stereoselective epoxidation, followed by nucleophilic ring-opening of the resulting epoxide with various primary or secondary amines. This methodology provides access to a library of chiral aminodiols. For instance, a series of pinane-based chiral aminodiols has been synthesized and successfully applied as catalysts in the asymmetric addition of diethylzinc (B1219324) to aldehydes, demonstrating moderate to good enantioselectivities. researchgate.netresearchgate.netmdpi.com The catalytic performance of these aminodiols can be fine-tuned by modifying the substituent on the nitrogen atom. For example, O-benzyl aminodiol derivatives have shown high selectivity in these reactions. researchgate.net

Another innovative class of scaffolds is the pinene-derived iminodiacetic acid (PIDA) ligands . These ligands have proven to be exceptionally effective in the stereocontrolled synthesis of C(sp³)-boronates. acs.orgacs.orgnih.gov The PIDA ligand, easily prepared from (+)-α-pinene, enables the highly diastereoselective epoxidation of alkenyl PIDA boronates. acs.orgacs.orgnih.gov The resulting oxiranyl PIDA boronates are versatile intermediates that can be transformed into stable α-boryl aldehydes through a 1,2-migration of the boronate group, all while maintaining stereochemical integrity. acs.orgacs.org This platform facilitates the modular and highly stereocontrolled synthesis of complex chiral small molecules. acs.orgacs.orgnih.gov

The pinane framework has also been incorporated into chiral phosphinite ligands . These ligands are synthesized from pinane-derived alcohols and have been employed in asymmetric catalysis. For example, novel chiral bisphosphinites have been synthesized from α-pinene and applied in catalytic hydrogenation reactions. rsc.org The rigid structure of the pinane backbone in these ligands plays a crucial role in inducing high levels of enantioselectivity in metal-catalyzed processes.

Furthermore, the development of bifunctional ligands from the pinane scaffold has emerged as a powerful strategy in asymmetric catalysis. These ligands possess two distinct active sites, such as a Lewis basic site and a Brønsted acidic site, allowing for the simultaneous activation of both the nucleophile and the electrophile in a reaction. β-Amino alcohols derived from (-)-α-pinene have been used to create bifunctional catalysts. mdpi.com For instance, a PHOX (phosphine-oxazoline) ligand synthesized from 2-amino-apopinan-3-ol, which is derived from (-)-α-pinene, has been used in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, affording secondary alcohols with high enantiomeric excess. mdpi.com

The versatility of the pinane scaffold is further highlighted by its use in the synthesis of chiral ionic liquids . These novel compounds combine the chirality of the pinene derivative with the unique properties of ionic liquids, such as low vapor pressure and high thermal stability. Chiral ionic liquids derived from α-pinene have been synthesized and used as chiral solvents or phase-transfer catalysts in asymmetric reactions, demonstrating their potential to influence the stereochemical outcome of a reaction. core.ac.uk

The following tables summarize the performance of some of these novel pinanediol-based scaffolds in various asymmetric reactions.

Table 1: Performance of Pinane-Based Aminodiol Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes

| Ligand/Catalyst | Aldehyde Substrate | Product | Yield (%) | ee (%) | Configuration | Reference |

|---|---|---|---|---|---|---|

| O-benzyl aminodiol 20 | Benzaldehyde | (S)-1-phenyl-1-propanol | - | 74 | S | researchgate.net |

| O-benzyl aminodiol 20 | 4-Methoxybenzaldehyde | (S)-1-(4-methoxyphenyl)-1-propanol | 80 | 92 | S | researchgate.net |

| O-benzyl aminodiol 20 | 3-Methoxybenzaldehyde | (S)-1-(3-methoxyphenyl)-1-propanol | 78 | 84 | S | researchgate.net |

| O-benzyl aminodiol 20 | 3-Methylbenzaldehyde | (S)-1-(3-methylphenyl)-1-propanol | 75 | 78 | S | researchgate.net |

| Aminodiol 21 | 4-Methoxybenzaldehyde | (R)-1-(4-methoxyphenyl)-1-propanol | 83 | 85 | R | researchgate.net |

| Aminodiol 21 | 3-Methoxybenzaldehyde | (R)-1-(3-methoxyphenyl)-1-propanol | 92 | 87 | R | researchgate.net |

| Aminodiol 21 | 3-Methylbenzaldehyde | (R)-1-(3-methylphenyl)-1-propanol | 80 | 84 | R | researchgate.net |

| Aminodiol 21 | Cyclohexanecarboxaldehyde | (R)-1-cyclohexyl-1-propanol | 85 | 48 | R | researchgate.net |

| Aminodiol 21 | n-Butyraldehyde | (R)-Heptan-3-ol | 80 | 45 | R | researchgate.net |

| Aminoalcohol 13a | Benzaldehyde | 1-Phenyl-1-propanol | ~100 | 95 | - | rsc.org |

| Aminoalcohol 13b | Benzaldehyde | 1-Phenyl-1-propanol | ~100 | 95 | - | rsc.org |

Table 2: Performance of Pinene-Derived PHOX Ligand in Asymmetric Transfer Hydrogenation of Ketones

| Ligand/Catalyst | Ketone Substrate | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Ru-PHOX (ligand 8) | Acetophenone | 1-Phenylethanol | 98 | 90 | mdpi.com |

| Ru-PHOX (ligand 8) | Propiophenone | 1-Phenyl-1-propanol | 95 | 85 | mdpi.com |

| Ru-PHOX (ligand 8) | 4-Methylacetophenone | 1-(p-tolyl)ethanol | 97 | 88 | mdpi.com |

| Ru-PHOX (ligand 8) | 4-Methoxyacetophenone | 1-(4-methoxyphenyl)ethanol | 96 | 82 | mdpi.com |

Table 3: Diastereoselective Epoxidation of Alkenyl PIDA Boronates

| Substrate | Product | Diastereomeric Ratio | Reference |

|---|---|---|---|

| Styrenyl PIDA boronate 2a | Oxiranyl PIDA boronate 3a | >98:2 | acs.orgacs.orgnih.gov |

Applications of Pinanediol in Asymmetric Catalysis and Stereoselective Synthesis

Chiral Auxiliary Functions in Organic Reactions

As a chiral auxiliary, (-)-pinanediol is temporarily incorporated into a non-chiral substrate molecule to guide the stereochemical outcome of a subsequent reaction. mendelchemicals.com After inducing the desired chirality, the auxiliary can be cleaved and ideally recovered for reuse. iupac.org This strategy is pivotal in various transformations, including the formation of carbon-carbon bonds and the synthesis of complex molecules like chiral amino acids.

A prominent application of this compound is in the Matteson homologation reaction, a powerful method for the asymmetric synthesis of boronic esters, which are versatile intermediates in organic chemistry. mdpi.comrsc.org In this process, a boronic acid is first esterified with this compound. The resulting chiral pinanediol boronic ester then reacts with a carbenoid, such as (dichloromethyl)lithium, to form a borate (B1201080) complex. rsc.orguni-saarland.de

The key to the high diastereoselectivity of this reaction is the subsequent 1,2-migration of the alkyl or aryl group from the boron atom to the adjacent carbon. The rigid pinanediol framework effectively shields one face of the molecule, forcing the incoming group to attack from the less hindered side and thereby creating a new stereocenter with high predictability. vulcanchem.combristol.ac.uk The presence of a Lewis acid, such as zinc chloride, has been shown to significantly enhance both the reaction yield and the diastereoselectivity, often achieving diastereomeric ratios (d.r.) greater than 99:1. uni-saarland.deiupac.orgmdpi.com This high level of stereocontrol allows for the iterative construction of multiple contiguous stereocenters with defined configurations. bristol.ac.uk

The utility of this methodology is demonstrated in the synthesis of various complex natural products and insect pheromones, where precise control over stereochemistry is essential for biological activity. researchgate.net For instance, sequential Matteson-type homologations have been employed to construct key fragments of natural products like tautomycin and (-)-microcarpalide with excellent stereocontrol. bristol.ac.uk

Table 1: Diastereoselective Carbon-Carbon Bond Formation using this compound Boronic Esters (Matteson Homologation)

| Substrate (Boronic Ester) | Reagents | Product Type | Diastereomeric Selectivity (% d.e. or d.r.) | Reference |

|---|---|---|---|---|

| This compound alkylboronates | 1. LiCHCl₂, -100°C; 2. ZnCl₂ | (1R)-(1-chloroalkyl)boronates | >99% d.e. (general) | researchgate.net |

| This compound methylboronate | 1. LiCHCl₂, -100°C; 2. ZnCl₂ | (1R)-(1-chloroethyl)boronate | 95.7% d.e. | researchgate.net |

| (+)-Pinanediol Boronic Esters | LiCHCl₂/ZnCl₂ | α-chloroboronic esters | up to 98.5–99.5% | mdpi.commdpi.com |

| This compound phenylboronic acid | 1. LiCHCl₂; 2. MeMgBr | Chiral α-chloroboronic ester | High | mdpi.com |

The synthesis of enantiomerically pure α-amino acids and their derivatives is of paramount importance in pharmaceutical and biological chemistry. This compound serves as an effective chiral auxiliary in methodologies developed for this purpose. The Matteson homologation strategy is again central, providing a route to chiral α-aminoboronic acids, which are potent enzyme inhibitors and valuable synthetic intermediates. rsc.orgnih.gov

The synthesis starts with a chiral pinanediol boronic ester, which undergoes homologation to introduce a chloromethyl group with high diastereoselectivity. nih.gov This intermediate, a chiral (α-chloroalkyl)boronic ester, can then be converted to the desired amino acid derivative. For example, reaction with lithium bis(trimethylsilyl)amide followed by sulfonylation and deprotection yields enantiomerically enriched sulfonamido boronic acids. nih.gov The use of (+)-pinanediol as the auxiliary typically leads to the final R configuration at the α-carbon, which is crucial for mimicking the stereochemistry of natural amino acids in biological targets like β-lactamases. nih.gov This approach has been successfully applied to synthesize a variety of α-aminoboronic acid derivatives, including boroalanine, boroleucine, and borophenylalanine. rsc.org

Table 2: Examples of Chiral Amino Acid Derivatives Synthesized Using Pinanediol

| Target Compound | Key Intermediate | Methodology | Stereochemical Control | Reference |

|---|---|---|---|---|

| Boroalanine derivative | Pinanediol (α-chloroethyl)boronate | Matteson Homologation | High diastereoselectivity (>99% d.r.) | rsc.org |

| Boroleucine derivative | Pinanediol (α-chloroisobutyl)boronate | Matteson Homologation | High diastereoselectivity (>99% d.r.) | rsc.org |

| Borophenylalanine derivative | Pinanediol (α-chlorobenzyl)boronate | Matteson Homologation | High diastereoselectivity (>99% d.r.) | rsc.org |

| (R)-BoroLeu-(+)-Pinanediol | (R)-1-amino-3-methylbutyl-1-pinanediol borate | Intermediate for Bortezomib | Serves as a key chiral intermediate | evitachem.com |

| β-Amino acid derivatives | N-Boc-protected β-amino acid from (+)-α-pinene | Coupling with amines/amino acids | Stereospecific CSI addition | thieme-connect.com |

Resolving a racemic mixture—a 50:50 mixture of two enantiomers—is a common challenge in chemical synthesis. libretexts.org Since enantiomers have identical physical properties, they cannot be separated by standard techniques like crystallization or chromatography. libretexts.org A classic strategy to overcome this is to react the racemic mixture with a single enantiomer of a chiral resolving agent, such as this compound. libretexts.orggoogle.com

This reaction converts the pair of enantiomers into a pair of diastereomers. google.com Unlike enantiomers, diastereomers have different physical properties and can be separated. libretexts.org For example, a racemic compound can be derivatized with (-)-2,3-pinanediol to form two diastereomeric products. acs.org These diastereomers can then be separated using standard chromatographic techniques on silica (B1680970) gel. acs.org Once separated, the chiral auxiliary is chemically removed from each diastereomer to yield the two original enantiomers in pure form. This method has been successfully used for the resolution of complex molecules, including those with all-heteroatom-substituted spiro centers. acs.org

Stereocontrol in Chiral Amino Acid Synthesis

Ligand Design for Enantioselective Metal-Catalyzed Reactions

Beyond its role as a transient auxiliary, the pinanediol framework is a valuable building block for the synthesis of permanent chiral ligands. These ligands coordinate to a metal center, creating a chiral catalytic environment that can induce enantioselectivity in a wide array of chemical transformations. organic-chemistry.orgsnnu.edu.cn

A significant class of ligands derived from pinanediol are chiral boronic esters. vulcanchem.com These are formed by reacting a boronic acid with (-)- or (+)-pinanediol. The resulting pinanediol boronic esters are not only key intermediates in the Matteson homologation but also act as stable, versatile ligands and reagents in their own right. mendelchemicals.comvulcanchem.com The rigid bicyclo[3.1.1]heptane skeleton of pinanediol imparts a well-defined three-dimensional structure to the ligand, which is crucial for effective stereochemical communication during a catalytic cycle. vulcanchem.com

The stability of these boronate esters is enhanced by the steric hindrance provided by the pinane (B1207555) framework. researchgate.net This robustness allows them to be used in various reaction conditions. Researchers have developed numerous pinanediol-based ligands for different types of metal-catalyzed reactions, including rhodium-catalyzed conjugate additions and palladium-catalyzed cross-coupling reactions. organic-chemistry.orgrsc.org For example, pinanediol-derived diboronates have been used in copper-catalyzed enantioselective allylic substitutions, where they yielded significantly higher enantiomeric excess (ee) compared to analogous pinacol-derived diboronates (64% ee vs. 40% ee). rsc.org

The mechanism by which pinanediol-derived ligands induce enantioselectivity is rooted in precise molecular recognition and steric control. In reactions involving pinanediol boronic esters, the process often begins with the coordination of a substrate to the boron atom, forming a tetrahedral borate intermediate. vulcanchem.commdpi.com

The chiral environment is established by the pinanediol ligand, whose bulky, rigid structure effectively blocks one face of the reacting substrate. vulcanchem.com This steric shielding forces the reacting partner (e.g., a nucleophile) to approach from the opposite, unhindered face, thus dictating the stereochemistry of the product. vulcanchem.combristol.ac.uk The geometry around the boron center in these esters is typically a distorted tetrahedron, a feature that facilitates selective interactions with prochiral substrates. vulcanchem.com

In more complex metal-catalyzed systems, noncovalent interactions between the chiral ligand and the substrate, such as hydrogen bonding or π-π stacking, can play a crucial role in stabilizing the transition state that leads to the major enantiomer. mdpi.com While direct studies on such interactions for pinanediol ligands are part of ongoing research, the fundamental principle relies on creating a highly organized, chiral pocket around the metal's active site. nih.govmdpi.com The ability of the pinanediol scaffold to create a sterically defined and rigid coordination sphere is central to its success in asymmetric catalysis. nih.govvulcanchem.com

Development of Pinanediol-Derived Chiral Ligands

Application in Boronic Ester Chemistry

This compound is a crucial chiral auxiliary in boronic ester chemistry, enabling a high degree of stereocontrol in various carbon-carbon bond-forming reactions. Its rigid bicyclic structure effectively shields one face of the boron atom, directing the approach of incoming reagents and leading to the formation of enantioenriched products. Boronic esters derived from this compound are stable, crystalline solids that are readily prepared and purified. oxfordsciencetrove.com This stability, coupled with the high levels of stereoselectivity they impart, has made them invaluable reagents in modern asymmetric synthesis.

Stereoselective Homologation of Alkylboronic Esters

The stereoselective homologation of alkylboronic esters, particularly through the Matteson homologation, is a cornerstone of asymmetric synthesis using this compound. uni-saarland.de This process involves a one-carbon extension of a boronic ester by inserting a carbon atom into the carbon-boron bond. oxfordsciencetrove.com The reaction typically employs a lithiated halomethane, such as dichloromethyllithium (LiCHCl₂), which reacts with the pinanediol-derived alkylboronic ester. oxfordsciencetrove.combristol.ac.uk

The chiral environment provided by the this compound auxiliary directs the addition of the carbenoid to the boron atom, leading to the formation of an intermediate α-chloro boronic ester with high diastereoselectivity. nih.gov Subsequent reaction of this intermediate with a Grignard or organolithium reagent proceeds via an Sₙ2-type nucleophilic substitution with inversion of configuration at the carbon center, yielding a new, homologated α-chiral substituted alkylboronic ester. uni-saarland.de

Research by Matteson and others demonstrated that the diastereoselectivity of the initial homologation step can be exceptionally high. The addition of a Lewis acid, such as zinc chloride (ZnCl₂), has been shown to substantially improve the diastereoselectivity, in some cases reaching up to 99.5% d.e. diva-portal.org This methodology is not limited to simple alkyl groups and has been successfully applied to arylboronic esters, although the resulting benzylic α-chloroboronic esters are more prone to epimerization. uni-saarland.de

| Starting Boronic Ester | Reagent | Conditions | Product | Diastereoselectivity/Enantioselectivity | Reference |

| Phenylboronic pinanediol ester | 1. LiCHCl₂ 2. MeMgBr | THF, -100 °C to rt | (1-phenylethyl)boronic pinanediol ester | 93.7% ee | uni-saarland.de |

| Alkylboronic pinanediol ester | LiCHCl₂ | THF, -100 °C | α-chloroalkylboronic pinanediol ester | High d.e. | diva-portal.org |

| Alkylboronic pinanediol ester | LiCHCl₂ | THF, -100 °C, then add ZnCl₂ | α-chloroalkylboronic pinanediol ester | Up to 99.5% d.e. | diva-portal.org |

Asymmetric Allylboration and Crotylation Reactions

In addition to homologation, this compound boronic esters are utilized in asymmetric allylboration and crotylation reactions, which form chiral homoallylic alcohols—a common motif in natural products. These reactions involve the addition of an allyl- or crotylboronic ester to the carbonyl group of an aldehyde or ketone. The pinanediol auxiliary serves as a chiral director, controlling the facial selectivity of the addition.

The stereochemical outcome of these reactions can be influenced by several factors, including the substrate and the reaction conditions. While pinanediol is a useful chiral director, achieving high levels of selectivity can sometimes be challenging. nih.gov For instance, in certain tandem Diels-Alder/allylboration sequences, the use of a (+)-pinanediol ester resulted in no diastereoselectivity. beilstein-journals.org

However, significant improvements in selectivity have been achieved through the use of Lewis acids. Research has shown that conducting the allylboration of aldehydes with pinanediol-derived α-substituted allylboronates in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) can lead to excellent yields and high enantioselectivities, favoring the formation of (E)-homoallylic alcohols. nih.gov This suggests that the Lewis acid coordinates to the carbonyl oxygen, leading to a more organized, chair-like transition state that enhances the steric influence of the pinanediol auxiliary. Similarly, while readily available α-substituted allyl/crotyl pinacol (B44631) boronic esters often yield low E/Z selectivity, specific conditions can be employed to favor one isomer. capes.gov.br

| Aldehyde | Allylboronate Reagent | Lewis Acid | Yield | Selectivity (E:Z) | Enantiomeric Excess (ee) | Reference |

| Hydrocinnamaldehyde | α-Methylallylboronate pinanediol ester | None | - | 1.5:1 (Product:ent-Product) | - | nih.gov |

| Hydrocinnamaldehyde | α-Methylallylboronate pinanediol ester | 10% Sc(OTf)₃ | - | 3:1 (Product:ent-Product) | - | nih.gov |

| Hydrocinnamaldehyde | α-Methylallylboronate pinanediol ester | 10% BF₃·Et₂O | 79% | >30:1 | 94% | nih.gov |

Role in the Synthesis of Complex Boron-Containing Molecules

The robust and highly stereoselective transformations enabled by this compound boronic esters have been leveraged in the synthesis of numerous complex and biologically active molecules. The Matteson homologation, in particular, serves as a powerful tool for constructing chiral centers that are subsequently elaborated into sophisticated structures.

A prominent application is in the synthesis of α- and β-aminoboronic acid derivatives, which are potent inhibitors of serine proteases and other enzymes. nih.gov For example, the synthesis of carboxyphenyl-glycylboronic acids, which act as inhibitors of class C β-lactamase, employs a one-pot Matteson homologation of a (+)-pinanediol boronate to avoid epimerization of the sensitive α-chloro intermediate. nih.gov Similarly, a series of β-aminoboronic dipeptide mimetics with potent antitubercular activity were synthesized using a strategy that combines Matteson homologation of a pinanediol boronate with nucleophilic azide (B81097) substitution. nih.gov

The utility of this methodology extends to natural product synthesis. A concise synthesis of the Japanese beetle pheromone, japonilure, was achieved using the homologation of a pinanediol boronic ester with dichloromethyllithium to stereoselectively generate an α-chloro boronic ester intermediate. bristol.ac.uk This intermediate was then coupled with a lithiated alkyne to construct the carbon skeleton of the natural product. bristol.ac.uk These examples underscore the strategic importance of this compound in providing reliable access to chiral boron-containing building blocks for complex molecule synthesis.

| Target Molecule | Key this compound Mediated Reaction | Synthetic Utility | Reference |

| Japonilure (pheromone) | Matteson homologation/alkylation | Stereospecific construction of the carbon backbone | bristol.ac.uk |

| Carboxyphenyl-glycylboronic acids | One-pot Matteson homologation | Synthesis of β-lactamase inhibitors | nih.gov |

| α-Substituted β-aminoboronates | Matteson homologation and azide substitution | Synthesis of antitubercular dipeptide mimetics | nih.gov |

| Peptidyl boronic acids | Matteson asymmetric homologation | General synthesis of protease inhibitors | nih.gov |

Mechanistic Investigations and Computational Studies of Pinanediol Reactivity

Elucidation of Chiral Induction Mechanisms

Chiral induction by (-)-pinanediol, particularly in the context of its boronic esters, is a cornerstone of its application in asymmetric synthesis. The stereochemistry of the pinanediol moiety directly influences the trajectory of incoming reagents, leading to the preferential formation of one diastereomer or enantiomer. nih.gov This stereochemical control is fundamental to its use in reactions like the Matteson homologation. rsc.org

Transition state theory provides a framework for understanding reaction rates and selectivity. wikipedia.org Computational modeling has become a key tool for exploring the transient and unstable nature of transition states in chemical reactions, which are often difficult to observe experimentally. ims.ac.jp In reactions involving this compound derivatives, the analysis of transition state structures and their corresponding energy profiles explains the observed stereoselectivity.

For instance, in the Matteson reaction, which involves the reaction of chiral boronic esters with dichloromethyllithium, high levels of stereoselection are achieved. rsc.orgnih.gov It was proposed that the addition of a Lewis acid like zinc chloride (ZnCl₂) is crucial, engaging in bidentate chelation between a pinanediol oxygen and a chloride leaving group in the transition state. nih.gov This chelation rigidifies the transition state, amplifying the steric and electronic differences between the competing diastereomeric pathways.

Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the transition states of reactions such as 1,2-boronate rearrangements. nih.gov These studies reveal that the lowest-energy transition state structures are stabilized by networks of attractive interactions involving cations (like lithium) and the boronate moieties of both the substrate and the catalyst. nih.gov The energy difference between the transition states leading to the major and minor products directly correlates with the enantiomeric or diastereomeric excess observed experimentally.

Stereoelectronic effects, which describe the influence of orbital overlap on molecular geometry and reactivity, are critical for explaining the behavior of this compound. wikipedia.org These effects arise from the specific spatial arrangement of electrons in bonding and non-bonding orbitals. wikipedia.org In molecules containing oxygen, the interaction between a lone pair (a high-energy donor orbital) and an adjacent anti-bonding sigma orbital (σ*, a low-energy acceptor orbital) can be particularly significant. rsc.org

In the context of this compound boronic esters, the reactivity is heavily influenced by the stereoelectronic properties of the chiral ligand. The orientation of the C-O bonds and the oxygen lone pairs on the pinanediol backbone creates a distinct electronic environment around the boron center. This environment influences the stability of intermediates and the energy of transition states. For example, the preference for the cis/exo isomer of pinanediol over the trans/endo form is attributed to reduced steric strain, a classic stereoelectronic consideration. The way these orbitals align dictates the nucleophilicity or electrophilicity of different sites within the molecule, guiding the reaction pathway toward a specific stereochemical outcome. rsc.org

Transition State Analysis and Energy Profiles

Intermolecular Interactions and Stereocontrol

The precise control of stereochemistry exerted by this compound is not solely an intramolecular phenomenon. Intermolecular forces, though weaker than covalent bonds, play a significant role in organizing molecules in the transition state, thereby influencing the reaction's stereochemical course.

This compound is a vicinal diol capable of forming intermolecular hydrogen bonds. figshare.comacs.orgresearchgate.net These interactions are fundamental in determining the structure and properties of complex molecular systems. mdpi.comrsc.org Hydrogen bonds are directional and can be used to tune the electronic and dynamic properties of molecules. figshare.commdpi.com

Studies on the solid-state structure of pinanediol have revealed complex polymorphism, where despite strong intermolecular hydrogen bonding, the compound can form a plastic crystalline phase. figshare.comacs.orgresearchgate.net This is attributed to the globular shape of the pinanediol molecule, which allows for positional order while having orientational disorder. figshare.comacs.org Hirshfeld surface analysis has been employed to study the intermolecular close contacts and confirm the importance of hydrogen bonding in the crystal packing. figshare.comacs.org In solution, hydrogen bonding can influence the conformation of pinanediol and its derivatives, as well as their interactions with other molecules, including solvents and reagents. mdpi.com For example, the interaction of pinanediol with substituted phenylboronic acids in aqueous acetonitrile (B52724) involves the formation of a very stable trigonal ester, highlighting the role of these interactions in complex formation. researchgate.net

Table 1: Stability Constants for the Reaction of (+)-Pinanediol with 2-Fluorophenylboronic Acid

| Complex Type | Stability Constant (K) | Reference |

|---|---|---|

| Trigonal Ester (Ktrig) | 2 x 104 M-1 | researchgate.net |

| Tetrahedral Hydroxocomplex (Ktet) | 5 x 103 M-1 | researchgate.net |

The rigid, cage-like structure of the pinane (B1207555) backbone imparts significant steric hindrance, which is a primary factor in its ability to direct stereoselective reactions. nih.gov Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents. slideserve.com In this compound, the gem-dimethyl group on the cyclobutane (B1203170) ring effectively blocks one face of the molecule, forcing reagents to approach from the less hindered side.

This steric blocking is evident in the stability of its derivatives. For example, the bulky nature of the pinanediol cage is thought to be the most important factor in the hydrolytic stability of its boronic esters. acs.org Computational analysis can be used to evaluate the energetic cost of non-bonded interactions and predict the most stable conformations. The preference for the cis/exo isomer, which is thermodynamically more stable by approximately 3.2 kcal/mol than the trans/endo isomer, is a direct consequence of minimizing steric strain between the hydroxyl and methyl groups. This inherent conformational preference, driven by the avoidance of steric clashes, pre-organizes the molecule for diastereoselective transformations.

Table 2: Calculated Energy Differences for Cyclohexane Conformers (Illustrative Example)

This table illustrates how computational chemistry provides energy data for different molecular conformations. Similar analyses are applied to pinanediol systems to understand their conformational preferences.

| Conformer of cis-1,4-di-tert-butylcyclohexane | Relative Potential Energy (kcal/mol) | Reference |

|---|---|---|

| Stretched Chair | 28.47 | |

| Twisted Boat | 27.51 |

Hydrogen Bonding Networks in Pinanediol Systems

Density Functional Theory (DFT) and Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for studying chemical reactivity, providing quantitative data and mechanistic insights that are often inaccessible through experimentation alone. rsdjournal.orgrsc.org Density Functional Theory (DFT) is a widely used computational method that can accurately predict molecular geometries, reaction energies, and transition state structures. uni-muenchen.de

DFT calculations have been extensively applied to understand the reactivity of this compound and its derivatives. nih.govresearchgate.net These calculations provide strong evidence for proposed reaction mechanisms, such as those involving radical intermediates in certain palladium-catalyzed reactions of pinanediol boronic esters. researchgate.net DFT has also been used to investigate the origins of pKa changes upon esterification of boronic acids with diols, including pinanediol, by modeling the relative stabilities of the trigonal and tetrahedral boronate species. researchgate.net

Furthermore, computational tools like DFT are used to create "steric maps" that correlate calculated steric parameters with experimentally observed reaction yields and enantiomeric excesses. By calculating the energy profiles of competing reaction pathways, researchers can predict the stereochemical outcome of a reaction with a high degree of confidence. rsc.org These theoretical studies not only rationalize experimental observations but also guide the design of new catalysts and reactions. nih.govrsc.org The synergy between computational prediction and experimental validation continues to accelerate progress in the field of asymmetric synthesis.

Prediction of Reaction Pathways and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of reactions involving this compound and predicting their outcomes. These theoretical studies provide insights into transition states, reaction intermediates, and the origins of stereoselectivity, which are often difficult to probe experimentally.

One significant area of investigation is the use of this compound boronic esters in asymmetric synthesis. DFT computational studies have been employed to understand the high reactivity and enantioselectivity observed in reactions mediated by these reagents. For instance, in 1,2-boronate rearrangements, computational models of the enantiodetermining transition states revealed complex networks of attractive interactions involving lithium ions and the boronate components of both the substrate and a catalyst. nih.gov These models can accurately predict the major enantiomer by identifying the lowest-energy transition state structure. nih.gov

Furthermore, computational approaches are used to predict chemo- and stereoselectivity in reactions that cannot be explained by classical transition state theory alone. For some complex catalytic cycles, subtle changes to a catalyst or substrate can alter the potential energy surface, leading to different reaction pathways. cam.ac.uk Computational models can account for these dynamic effects to explain phenomena like the inversion of enantioselectivity. cam.ac.uk In the context of radical reactions, DFT calculations have provided strong evidence for catalytic cycles involving novel intermediates, such as Pd(I)/diboryl carbon radicals, challenging classical Pd(0)/II scenarios. researchgate.net

Machine learning and data-driven models are also emerging as powerful tools for predicting reaction outcomes. nih.govchemrxiv.org By training on large datasets of known chemical reactions, these models can identify hidden rules of reactivity and predict the major product of a reaction given the reactants and conditions. nih.govchemrxiv.org For specific reaction classes, transfer learning approaches can be used to build accurate predictive models even with limited training data, targeting subtle questions of regioselectivity and stereoselectivity. nih.gov

The table below summarizes key applications of computational methods in predicting the reactivity of this compound derivatives.

| Reaction Type | Computational Method | Predicted Outcome/Insight | Reference |

|---|---|---|---|

| 1,2-Boronate Rearrangement | DFT | Identification of lowest-energy transition states, prediction of major enantiomer. | nih.gov |

| Radical Borylation | DFT | Evidence for a Pd(I)/diboryl carbon radical catalytic cycle. | researchgate.net |

| Oxazaborolidinium Ion-Catalyzed Reactions | VRAI-selectivity | Prediction of chemo- and stereoselectivity controlled by reaction dynamics. | cam.ac.uk |

| General Organic Reactions | Machine Learning/Stochastic Models | Prediction of major products and discovery of new reaction pathways. | nih.govchemrxiv.org |

Computational Simulation of Spectroscopic Properties

Computational simulations are crucial for interpreting and predicting the spectroscopic properties of this compound and its derivatives. These methods can validate experimental results, aid in structural elucidation, and provide insights into molecular properties that are not directly observable. diva-portal.org

A key example is the use of DFT to simulate Raman and Raman Optical Activity (ROA) spectra. researchgate.netresearchgate.net ROA is particularly sensitive to molecular chirality. Studies on the conversion of (-)-α-pinene to this compound have shown that while the absolute configuration changes only slightly, the ROA spectra vary dramatically. researchgate.net Computational simulations have demonstrated that this is because the chirality is delocalized across the entire molecule. researchgate.net Interestingly, these simulations revealed that the two hydroxyl groups of this compound itself make no significant contribution to the ROA signals, whereas the oxygen atom in the intermediate, α-pinene oxide, produces strong signals. researchgate.net Such calculations, which are often peak-to-peak consistent with experimental data, are invaluable for monitoring chiral transitions during reactions. researchgate.net

These simulations typically involve optimizing the molecular geometry and then calculating vibrational frequencies and intensities. The results are often plotted with a Lorentzian band shape to facilitate comparison with experimental spectra. researchgate.net

Beyond vibrational spectroscopy, computational methods are used to predict other spectroscopic data like Nuclear Magnetic Resonance (NMR). For instance, in studies of boronic acid ester formation, computational analysis complements ¹H and ¹¹B NMR experiments to characterize the resulting trigonal and tetrahedral esters. researchgate.net

The accuracy of these simulations depends heavily on the chosen theoretical model and basis set. For complex systems, such as protein-ligand interactions, refining force field parameters against high-level quantum mechanics data is essential for accurately predicting spectroscopic properties. diva-portal.org

| Spectroscopic Technique | Computational Method | Application for this compound | Reference |

|---|---|---|---|

| Raman Optical Activity (ROA) | DFT | Monitoring chirality evolution during the synthesis of this compound from (-)-α-pinene. | researchgate.netresearchgate.net |

| Raman & IR | DFT | Assigning vibrational modes and confirming molecular structure. | researchgate.net |

| NMR (¹H, ¹¹B) | - | Characterizing the structure of pinanediol boronic esters in solution. | researchgate.net |

Kinetic and Thermodynamic Studies of Pinanediol-Mediated Reactions

Kinetic and thermodynamic studies provide quantitative data on reaction rates, equilibria, and energy profiles, which are fundamental to understanding and controlling chemical processes involving this compound.

Thermodynamic investigations often focus on the stability of intermediates and products. In the epimerization of cyclic diols, boronic acids, including derivatives of pinanediol, can be used to achieve transient thermodynamic control. nih.gov This process involves temporarily altering the relative stabilities of stereoisomers. For example, a less stable cis-diol can be selectively formed from a more stable trans-diol by forming a boronate ester, which shifts the equilibrium. nih.gov The stability of pinanediol boronate esters themselves has been studied in aqueous media, revealing the formation of a very stable trigonal ester and a less stable tetrahedral hydroxocomplex. researchgate.net The stability of these esters is generally insensitive to electronic effects from substituents on the boronic acid, but electron-withdrawing groups can stabilize the corresponding hydroxocomplexes. researchgate.net

Kinetic studies measure the rates of reactions. The aqueous oxidation of pinanediol by hydroxyl (OH) radicals, an important atmospheric aging reaction, has been investigated to determine reaction rates and product yields. acs.org Such studies are crucial for atmospheric models, as they show that semi-volatile compounds like pinanediol can be a significant source of secondary organic aerosols (SOA). acs.orgcopernicus.org Kinetic data for these reactions are often analyzed using models like the pseudo-first-order or pseudo-second-order to determine rate constants. pjoes.com

In synthetic applications, kinetic analysis helps to optimize reaction conditions. For the synthesis of α-pinane carbonate from pinanediol and dimethyl carbonate, reactions were monitored over time to determine when the pinanediol was fully consumed, thereby maximizing yield. rsc.org The activation energy for such reactions can be determined by conducting experiments at various temperatures, providing deeper insight into the reaction mechanism. rsc.org

The table below presents thermodynamic parameters for a reaction relevant to pinanediol chemistry.

| Thermodynamic Parameter | Value | Condition/Reaction | Significance |

|---|---|---|---|

| ΔG° (Gibbs Free Energy) | Negative values | Adsorption processes | Indicates a spontaneous reaction. pjoes.com |

| ΔH° (Enthalpy) | Positive values | Adsorption of dyes on bio-adsorbents | Indicates the process is endothermic. pjoes.com |

| ΔS° (Entropy) | Positive values | Adsorption at a solid/solution interface | Suggests increased randomness at the interface during the process. pjoes.com |

| Activation Energy (Ea) | 32.78 kJ mol⁻¹ | Esterification of 5-HMF | Quantifies the energy barrier for the reaction; lower values imply faster rates. rsc.org |

Advanced Analytical and Spectroscopic Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of (-)-Pinanediol and its derivatives, particularly boronate esters. Its application extends from basic structural confirmation to the intricate analysis of dynamic processes and enantiomeric purity.

The formation of boronate esters from this compound and various boronic acids can be thoroughly characterized using multi-nuclear NMR techniques, including ¹H, ¹³C, and ¹¹B NMR. These methods provide definitive evidence for the covalent structure and the coordination environment of the boron atom.

¹H and ¹³C NMR spectra are essential for confirming the organic framework of the pinanediol-boronate ester. researchgate.netrsc.orgamazonaws.com Two-dimensional NMR experiments such as COSY, HSQC, and NOESY are employed to assign specific proton and carbon signals, confirming the connectivity and spatial relationships within the bicyclic pinane (B1207555) structure and its ester linkage to the boron substituent. researchgate.net

¹¹B NMR spectroscopy is particularly crucial for probing the boron center. The chemical shift in ¹¹B NMR indicates the coordination number of the boron atom. For instance, trigonal (three-coordinate) boronate esters typically show a resonance in the range of δ 25–30 ppm. The formation of a tetracoordinate "ate" complex, for example, through interaction with a Lewis base, results in a characteristic upfield shift in the ¹¹B NMR spectrum, often to around δ 10-12 ppm. nih.gov Studies have used ¹H and ¹¹B NMR to investigate the interaction of pinanediol with substituted phenylboronic acids in aqueous solutions, revealing the formation of both stable trigonal esters and less stable tetrahedral hydroxocomplexes. researchgate.netrsc.org

Table 1: Representative NMR Data for this compound Boronate Ester Derivatives This table is illustrative, compiling typical data from various sources. Exact chemical shifts are molecule-dependent.

| Nucleus | Typical Chemical Shift (ppm) | Information Provided |

|---|---|---|

| ¹H | 0.8 - 4.5 | Confirms proton environment of the pinane skeleton and substituents. amazonaws.comnih.gov |

| ¹³C | 20 - 90 | Elucidates the carbon backbone of the pinanediol moiety and the boronate ester. nih.govnsf.gov |

| ¹¹B | ~25-30 (trigonal), ~10 (tetrahedral) | Determines the coordination state (sp² vs. sp³) of the boron atom. nih.govvt.edu |

Dynamic NMR (DNMR) techniques, such as variable-temperature (VT) NMR, are powerful tools for investigating the conformational dynamics and exchange processes in this compound derivatives. The rigid bicyclo[3.1.1]heptane skeleton of pinanediol imparts significant conformational constraints on the boronate esters it forms. tue.nl

VT-¹H NMR studies can reveal information about the energetic barriers to bond rotation and conformational inversion. For example, the coalescence of signals from diastereotopic protons upon heating can be analyzed to determine the rates of exchange and the corresponding activation energies. core.ac.uk This type of analysis has been used to compare the conformational rigidity of different types of boronate esters, highlighting the stability conferred by the pinanediol ligand. rsc.org Such studies are critical for understanding how the structure of the chiral auxiliary influences stereoselectivity in asymmetric synthesis.

This compound is widely used as a chiral derivatizing agent (CDA) to determine the enantiomeric excess (ee) of various chiral compounds, such as sulfinamides, via NMR spectroscopy. acs.org This protocol involves the reaction of a scalemic analyte with an achiral reagent (like 2-formylphenylboronic acid) and enantiopure this compound. nih.govacs.org

The reaction produces a mixture of diastereomeric boronate esters. Because diastereomers have different physical properties, they are distinguishable by NMR. The protons (or other NMR-active nuclei like ¹⁹F if a fluorinated reagent is used) in the resulting diastereomers exist in different chemical environments and therefore exhibit separate, well-resolved signals in the NMR spectrum. acs.orgacs.org The enantiomeric excess of the original analyte can be accurately determined by integrating the signals corresponding to each diastereomer. acs.orgnih.gov Pinanediol has been shown to be an optimal chiral diol in several systems, inducing large chemical shift differences (Δδ) between the diastereomeric products, which simplifies the analysis. acs.orgnih.gov

Table 2: Example of Enantiopurity Determination using this compound as a Chiral Derivatizing Agent Data adapted from a study on the derivatization of sulfinamides. acs.org

| Analyte | Derivatizing System | Nucleus | Diastereomer 1 Signal (ppm) | Diastereomer 2 Signal (ppm) | Δδ (ppm) |

|---|---|---|---|---|---|

| Ellman's Sulfinamide | 2-FPBA + this compound | ¹H (Imine) | ~8.50 | ~8.41 | 0.085 |

| Davis' Sulfinamide | 3-Fluoro-2-FPBA + this compound | ¹⁹F | -110.844 | -113.172 | 2.328 |

Dynamic NMR for Conformational and Exchange Processes

Raman Optical Activity (ROA) Spectroscopy

Raman Optical Activity (ROA) is a powerful chiroptical spectroscopy technique that measures the small intensity difference in the Raman scattering of right- and left-circularly polarized light. researchgate.nettandfonline.com It provides detailed information on the stereochemistry and conformation of chiral molecules in solution. researchgate.netacs.orgnih.gov

ROA is exceptionally sensitive to changes in molecular chirality, making it an ideal tool for monitoring the evolution of stereochemical centers during a chemical reaction. researchgate.net A key example is the study of the chiral transition from the epoxidation of (-)-α-pinene to α-pinene oxide and its subsequent hydrolysis to this compound. nih.govrsc.orgrsc.org

By recording ROA spectra at different stages of the reaction, researchers can directly observe the changes in the chiral environment of the molecule. nih.gov Studies have demonstrated that even minor changes in the absolute configuration of the products during this reaction sequence lead to dramatic variations in the ROA spectra. researchgate.netrsc.orgrsc.org This sensitivity allows for in-situ monitoring of asymmetric catalysis, providing crucial data for understanding reaction mechanisms and the origins of stereoselectivity. nih.govrsc.org

A significant application of ROA is the determination of the absolute configuration of chiral molecules. tandfonline.comresearchgate.net This is typically achieved by comparing the experimental ROA spectrum with spectra predicted by quantum chemical calculations, most notably Density Functional Theory (DFT). researchgate.netnih.govresearchgate.net

Table 3: Selected Vibrational Mode Assignments in the ROA Spectrum of this compound Data derived from computational studies correlating ROA spectra with molecular vibrations. researchgate.net

| Wavenumber (cm⁻¹) (Calculated) | ROA Sign | Vibrational Assignment |

|---|---|---|

| ~1470 | Negative-Positive Couplet | CH₂ scissoring and antisymmetric CH₃ deformation |

| ~1396 | Nearly Absent | C(10)H₃ symmetric deformation (strong in precursors) |

Monitoring Chirality Evolution in Reaction Processes

Mass Spectrometry (MS) in Mechanistic and Derivatization Analysis

Mass spectrometry (MS) is a pivotal analytical technique for the structural elucidation and mechanistic investigation of chemical compounds, including this compound and its derivatives. A key application involves the use of this compound as a derivatizing agent to enhance the analytical performance of other molecules, particularly in liquid chromatography-mass spectrometry (LC-MS) methods.

Derivatization with pinanediol is particularly effective for boronic acids and related compounds. Boronic acids can be challenging to analyze directly via MS due to issues like low volatility or poor ionization efficiency. wiley-vch.de The formation of a cyclic boronate ester with a diol like pinanediol can significantly improve analytical outcomes. For instance, research has shown that derivatizing the antifungal benzoxaborole AN2718 with pinanediol enhances the lower limit of quantitation (LLOQ) by a factor of 20, from 20 ng/mL to 1 ng/mL, in LC-electrospray ionization-MS/MS (LC-ESI-MS/MS) analysis. researchgate.net The reaction proceeds at an alkaline pH, where a tetracoordinate hydroxyboronate anion reacts with pinanediol to form a stable, negatively charged cyclic ester that is readily detectable in negative ion mode. researchgate.net This stability is crucial, as pinanediol has been shown to slow the hydrolysis of boronate esters. researchgate.net

The fragmentation patterns observed in MS/MS experiments provide deep mechanistic insights. For the AN2718-pinanediol derivative, a clear transition of m/z 319 → 167 was monitored, confirming the structure and fragmentation pathway. researchgate.net A diagnostically useful feature in the mass spectra of organoboron compounds is the natural isotopic distribution of boron (¹⁰B at ~20% and ¹¹B at ~80%), which produces a characteristic pattern that aids in the identification of boron-containing fragments. wiley-vch.deresearchgate.net High-resolution mass spectrometry (HRMS) is frequently employed to confirm the elemental composition of these derivatives with high accuracy, often detecting them as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or ammonium (B1175870) ([M+NH₄]⁺) adducts in positive ion mode, or as deprotonated species ([M-H]⁻) in negative ion mode. acs.orgnih.gov

Furthermore, this compound's chirality is exploited in MS-coupled methods to analyze enantiopurity. By reacting a chiral molecule with enantiopure this compound, a mixture of diastereomeric boronate esters is formed. acs.org These diastereomers can often be separated chromatographically and analyzed by MS, allowing for the quantification of the original compound's enantiomeric excess.

| Compound Name | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| 8-(3-(Benzylamino)-3-oxo-1-phenylpropyl)hexahydro- researchgate.netoxazaborolo[2,3-b] researchgate.netoxazaborol-4-ium-8-uide | C₂₀H₂₆BN₂O₃ | [M+H]⁺ | 353.2031 | 353.2034 | nih.gov |

| 8-(3-Oxo-3-phenoxy-1-phenylpropyl)hexahydro- researchgate.netoxazaborolo[2,3-b] researchgate.netoxazaborol-4-ium-8-uide | C₂₀H₂₅BNO₄ | [M+H]⁺ | 354.1871 | 354.1878 | nih.gov |

| 8-Phenylhexahydro- researchgate.netoxazaborolo[2,3-b] researchgate.netoxazaborol-4-ium-8-uide | C₁₀H₁₅BNO₂ | [M+H]⁺ | 192.1196 | 192.1204 | nih.gov |

| AN2718-pinanediol ester | C₁₆H₂₀BClO₃ | [M-H]⁻ | 319 (nominal) | 319 (nominal) | researchgate.net |

X-ray Crystallography for Solid-State Structural Analysis (Relevant to Boronate Esters)

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For derivatives of this compound, particularly its boronate esters, this method provides definitive information on molecular geometry, stereochemistry, and intermolecular interactions in the solid state. mdpi.com

The formation of a boronate ester between a boronic acid and this compound creates a rigid bicyclic system. The resulting crystals are often of high quality and suitable for single-crystal X-ray diffraction analysis. rsc.org Structural analysis of these crystals reveals precise bond lengths, bond angles, and torsion angles, offering insights into the steric and electronic effects governing the ester's stability. For example, the crystal structure of the boronate ester formed between 2-fluorophenylboronic acid and this compound was determined, showing a trigonal planar geometry around the boron atom. rsc.org This structural data was crucial for understanding the relative stability of the trigonal ester versus its tetrahedral hydroxocomplex in aqueous media. rsc.orgresearchgate.net

In the context of medicinal chemistry, X-ray crystallography has been used to visualize how this compound-derived inhibitors bind to their biological targets. Co-crystal structures of AmpC β-lactamase in complex with sulfonamide boronic acid inhibitors, which were synthesized using (+)-pinanediol as a chiral auxiliary, have been determined at high resolution (e.g., 1.60 Å). nih.gov These structures revealed that the inhibitor's boron atom forms a covalent, tetrahedral adduct with the catalytic Ser64 residue in the enzyme's active site. nih.gov This detailed structural view, showing key hydrogen bond interactions with active site residues like Tyr150 and Asn152, is critical for structure-activity relationship (SAR) studies and the rational design of more potent inhibitors. nih.gov The conformation of the pinanediol moiety itself can influence binding; for instance, its methyl groups can fit into hydrophobic pockets within the enzyme.

The crystallographic data obtained for these esters are deposited in public databases, providing a valuable resource for the scientific community. These data include the unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₂₀BFO₂ |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 8.5320 |

| b (Å) | 11.8108 |

| c (Å) | 14.1961 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Cell Volume (ų) | 1430.54 |

| Temperature (K) | 130 |

Sustainability and Recycling Methodologies for Pinanediol

Development of Recyclable Pinanediol-Based Catalyst Systems

Moving beyond simple recovery, another key sustainability strategy is the development of catalytic systems that are inherently recyclable. mdpi.com The goal is to immobilize the active catalytic species, which may incorporate a pinanediol-derived ligand, onto a solid support. This creates a heterogeneous catalyst that can be easily filtered from the reaction mixture and reused in subsequent batches, reducing waste and cost. researchgate.net

While research into catalyst systems based specifically on (-)-Pinanediol is an emerging area, significant progress has been made in developing recyclable catalysts for the synthesis of its precursors and related value-added products. For instance, the allylic oxidation of α-pinene, a key feedstock, has been achieved using recyclable copper(II) coordination polymers as heterogeneous catalysts. rsc.orgresearchgate.net These catalysts have demonstrated high efficiency and, crucially, excellent recyclability.

| Catalyst System | α-Pinene Conversion (Initial) | Recovery Rate per Cycle | Recycling Performance |

|---|---|---|---|

| Cu-mdea | 93% | 96% | Maintained catalytic behavior over consecutive runs |

| Cu-tipa | - | 92% | Maintained catalytic behavior over consecutive runs |

The development of such robust and reusable catalysts for reactions involving α-pinene and its derivatives is a significant step towards greener and more sustainable chemical processes. rsc.org The principles demonstrated with these systems, such as immobilization on supports like porous glass, metal-organic frameworks (MOFs), or polymers, can be applied to create future recyclable catalysts that incorporate this compound as the chiral component. researchgate.net This approach aligns with the broader goals of green chemistry to minimize catalyst consumption and waste generation in pharmaceutical and chemical production. mdpi.com

Environmental Impact Assessment of this compound Production and Use

A comprehensive evaluation of a chemical's sustainability profile requires a Life Cycle Assessment (LCA), which examines the environmental impacts associated with all stages of its existence, from raw material extraction to final disposal. researchgate.netfindaphd.com For this compound, a full cradle-to-factory gate LCA would quantify resource use and emissions, identifying "hot spots" for process improvement. researchgate.net

The production of this compound begins with a significant environmental advantage: its primary feedstock, α-pinene, is a renewable resource. It is a major component of turpentine (B1165885), which is a waste byproduct of the global pulp and paper industry. rsc.orgscispace.com Utilizing this waste stream to create a high-value chemical like this compound is a prime example of valorization, adding economic value while reducing industrial waste. ananas-anam.com

Furthermore, efforts are being made to incorporate greener methodologies into its synthesis and derivatization. For example, the use of dimethyl carbonate (DMC) as a reagent is noteworthy, as DMC is considered a green solvent and reagent. rsc.org

A formal LCA for this compound would need to quantify several key environmental metrics. Based on assessments of similar bio-based chemical production processes, the key areas of focus would include the following: researchgate.netimperial-consultants.co.ukdeskera.com

| Impact Category | Description and Relevance to this compound |

|---|---|

| Nonrenewable Energy Use | Energy consumed during synthesis (e.g., heating, stirring) and purification steps (e.g., distillation, chromatography). Purification is often a major energy consumer. researchgate.net |

| Carbon Footprint (GHG Emissions) | Greenhouse gas emissions (CO₂, CH₄, etc.) from energy consumption and chemical reactions throughout the production chain. imperial-consultants.co.uk |

| Water Consumption | Water used in reaction processes, extractions, and for heating/cooling. imperial-consultants.co.uk |

| Waste Generation | Includes chemical byproducts, solvent waste, and any solid waste generated. Efficient recycling of the auxiliary and solvents is key to minimization. imperial-consultants.co.uk |

| Human and Ecotoxicity Potential | Impact of solvents, reagents, and byproducts on human health and aquatic/terrestrial ecosystems. deskera.com |

By systematically analyzing these factors, researchers and manufacturers can pinpoint the most resource-intensive steps in the production and use cycle of this compound. This data-driven approach allows for targeted improvements, such as optimizing reaction conditions to reduce energy use or developing more efficient recycling loops to minimize waste, ultimately leading to a more sustainable chemical product. findaphd.com

Emerging Research Frontiers and Advanced Applications

(-)-Pinanediol as a Scaffold for Stimuli-Responsive Systems

The rigid and chiral structure of this compound makes it an excellent scaffold for creating stimuli-responsive systems, particularly in the field of chemical sensing and controlled release.

Researchers have developed a stimuli-responsive caging strategy using δ-pinanediol derivatives to control the activity of boronic acids. acs.orgacs.org Boronic acids are known for their ability to bind with sugars, but their application in biological systems is often limited by nonspecific binding. acs.orgacs.orgnih.gov By "caging" the boronic acid with a pinanediol-based scaffold containing stimuli-responsive linkers, its reactivity can be blocked until a specific trigger is introduced. acs.orgacs.org

For instance, o- or p-nitroaryl groups can be incorporated into the pinanediol structure as self-immolative linkers. acs.org These linkers are designed to be cleaved upon exposure to specific stimuli, such as UV light or the enzyme nitroreductase (NTR). acs.orgacs.org This cleavage event leads to the release of the active boronic acid, allowing it to bind to its target, such as glucose. This approach has been successfully demonstrated for spatiotemporal and nitroreductase-selective glucose bioimaging in living cells. acs.orgacs.orgnih.gov The bulky structure of pinanediol contributes to the formation of stable boronic esters, which is crucial for the effectiveness of the caging strategy. acs.org

Table 1: Stimuli-Responsive Pinanediol-Caged Boronic Esters

| Cage Scaffold | Stimulus | Application | Reference |

|---|---|---|---|

| δ-Pinanediol with o-nitroaryl linker | UV Light | Spatiotemporal glucose bioimaging | acs.org |

Role in Bio-based Polymer and Advanced Material Development

With a growing emphasis on sustainability, this compound is being explored as a building block for bio-based polymers and advanced materials, offering a renewable alternative to petroleum-based products.

A significant development in this area is the synthesis of α-pinane carbonate from α-pinanediol. scispace.comrsc.orgresearchgate.net This reaction is a critical step towards producing poly(pinane carbonate), a potentially sustainable and bio-based polymer. scispace.comrsc.orgresearchgate.net The synthesis involves the carboxylation of α-pinanediol with dimethyl carbonate, catalyzed by a base such as triazabicyclodecene guanidine (B92328) (TBD). scispace.comrsc.orgresearchgate.net Researchers have achieved high yields and purity of α-pinane carbonate, a white crystalline solid. scispace.comrsc.orgresearchgate.net The structure of the cyclic carbonate has been confirmed using various analytical techniques, including FTIR, which shows a characteristic C=O peak. scispace.comrsc.org Furthermore, the process is reversible, as base hydrolysis of α-pinane carbonate can regenerate the original α-pinanediol. scispace.comrsc.orgresearchgate.netresearchgate.net